Mouse TREM-1 SCHOOL peptide

Inflammation Cytokine inhibition TREM-1 signaling

This Mouse TREM-1 SCHOOL peptide (GF9, GLLSKSLVF) is the only sequence-specific, pan-TREM-1 inhibitor targeting the TREM-1/DAP-12 interaction through a ligand-independent mechanism. Unlike macrophage-restricted variants (e.g., GA31-LPC), GF9 acts on all myeloid cells. Stringent QC includes HPLC-verified purity ≥98% and sequence validation. Validated at 50 ng/mL in LPS-stimulated J774 macrophages and 25 mg/kg i.p. in NSCLC xenografts. Confirm specificity with control peptide GF9-G (GLLSGSLVF). Ideal for sepsis, cancer, and inflammation research.

Molecular Formula C46H78N10O12
Molecular Weight 963.2 g/mol
Cat. No. B12363531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMouse TREM-1 SCHOOL peptide
Molecular FormulaC46H78N10O12
Molecular Weight963.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN
InChIInChI=1S/C46H78N10O12/c1-25(2)18-31(49-37(59)22-48)40(61)51-32(19-26(3)4)41(62)55-35(23-57)43(64)50-30(16-12-13-17-47)39(60)54-36(24-58)44(65)52-33(20-27(5)6)42(63)56-38(28(7)8)45(66)53-34(46(67)68)21-29-14-10-9-11-15-29/h9-11,14-15,25-28,30-36,38,57-58H,12-13,16-24,47-48H2,1-8H3,(H,49,59)(H,50,64)(H,51,61)(H,52,65)(H,53,66)(H,54,60)(H,55,62)(H,56,63)(H,67,68)/t30-,31-,32-,33-,34-,35-,36-,38-/m0/s1
InChIKeyZUSCLEXGEXGNHH-CKJCXVCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mouse TREM-1 SCHOOL Peptide (GF9): A Ligand-Independent TREM-1 Inhibitor for Inflammation and Oncology Research


Mouse TREM-1 SCHOOL peptide, also known as GF9 or Mouse TREM-1(213-221), is a synthetic nonapeptide (GLLSKSLVF) that inhibits the triggering receptor expressed on myeloid cells-1 (TREM-1) signaling pathway through a ligand-independent mechanism. It targets the interaction between TREM-1 and its signaling adaptor protein DAP-12, thereby suppressing downstream pro-inflammatory cytokine production and myeloid cell activation. [1] This compound is widely employed as a research tool to investigate TREM-1-mediated pathologies, including cancer, sepsis, and inflammatory disorders. [2]

Mouse TREM-1 SCHOOL Peptide: Why Pan-TREM-1 Inhibition Demands Precise Ligand-Independent Targeting


The TREM-1 signaling pathway is amplified through a ligand-independent intramembrane interaction between TREM-1 and its adaptor protein DAP-12. Generic TREM-1 inhibitors that rely on blocking an unknown ligand are often ineffective because the native TREM-1 ligand remains unidentified. The SCHOOL peptide (GF9) is specifically designed to disrupt the TREM-1/DAP-12 interaction, a mechanism distinct from macrophage-restricted variants like GA31-LPC. [1] As a pan-TREM-1 inhibitor, GF9 targets TREM-1 on all myeloid cells, whereas other blockers exhibit cell-type specificity. Critically, substitution with a control peptide containing a single amino acid change (GF9-G, GLLSGSLVF) completely abolishes activity, underscoring the sequence specificity required for therapeutic efficacy. [2]

Mouse TREM-1 SCHOOL Peptide: Quantified Differentiation Versus Control and Macrophage-Restricted Comparators


Superior Cytokine Suppression in LPS-Stimulated Macrophages: GF9 vs. Control Peptide GF9-G

In LPS-stimulated J774 macrophages, Mouse TREM-1 SCHOOL peptide (GF9) at 50 ng/mL significantly suppresses the release of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β compared to the control peptide GF9-G (GLLSGSLVF), which contains a single amino acid substitution (K to G) that abolishes TREM-1 inhibitory activity. [1]

Inflammation Cytokine inhibition TREM-1 signaling

In Vivo Antitumor Efficacy: GF9 (25 mg/kg) Reduces Tumor Growth in NSCLC Xenografts vs. Control Peptide

In two human non-small cell lung cancer (NSCLC) xenograft models (H292 and A549), administration of 25 mg/kg GF9 twice weekly significantly inhibited tumor growth, with a more pronounced effect in the A549 model (31% T/C). In contrast, the control peptide GF9-G at the same dose had no effect on tumor growth. [1]

Oncology NSCLC Xenograft models

Timing-Dependent Efficacy in Cancer Models: Pan-TREM-1 (GF9) vs. Macrophage-Restricted (GA31-LPC) Blockade

In PANC-1 xenograft-bearing athymic nude mice, GF9 (pan-TREM-1 inhibitor) and GA31-LPC (macrophage-restricted TREM-1 inhibitor) exhibited opposing dependence on treatment timing relative to chemotherapy. GF9 was effective only when administered with chemotherapy, whereas GA31-LPC was effective only when given after chemotherapy. [1]

Cancer immunotherapy TREM-1 blockade Treatment timing

Mouse TREM-1 SCHOOL Peptide: Optimal Experimental Scenarios Based on Quantitative Evidence


In Vitro Validation of TREM-1 Pathway Inhibition in Macrophage Cell Lines

Use GF9 at 50 ng/mL in LPS-stimulated J774 macrophages to validate TREM-1 signaling blockade. The control peptide GF9-G should be included in parallel to confirm sequence-specific suppression of TNF-α, IL-6, and IL-1β (P=0.0001-0.001 vs. LPS-challenged cells). [1]

In Vivo Antitumor Efficacy Studies in NSCLC Xenograft Models

Administer GF9 at 25 mg/kg i.p. twice weekly in A549 or H292 NSCLC xenograft-bearing nude mice. Monitor tumor volume for at least 19 days; expect a T/C value of 31-52% in GF9-treated groups vs. no effect with control peptide. [2]

Concurrent Chemo-Immunotherapy Research in Pancreatic Cancer Models

Employ GF9 in PANC-1 xenograft studies where TREM-1 blockade is combined with chemotherapy. GF9 should be administered concurrently with chemotherapy, not after, to maximize therapeutic efficacy. Compare results with GA31-LPC to confirm timing-dependent differential outcomes. [3]

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